Product packaging for [Lys5,MeLeu9,Nle10]-NKA(4-10)(Cat. No.:)

[Lys5,MeLeu9,Nle10]-NKA(4-10)

カタログ番号: B109922
分子量: 804.0 g/mol
InChIキー: FIBMQAYBIOYAKI-HLYNNXGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

[Lys5,MeLeu9,Nle10]-NKA(4-10), also known as [Lys5,MeLeu9,Nle10]-NKA(4-10), is a useful research compound. Its molecular formula is C39H65N9O9 and its molecular weight is 804.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Lys5,MeLeu9,Nle10]-NKA(4-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Lys5,MeLeu9,Nle10]-NKA(4-10) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H65N9O9 B109922 [Lys5,MeLeu9,Nle10]-NKA(4-10)

特性

IUPAC Name

(3S)-3-amino-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)/t26-,27-,28-,29-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBMQAYBIOYAKI-HLYNNXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[Lys5,MeLeu9,Nle10]-NKA(4-10): A Deep Dive into its Mechanism of Action as a Potent and Selective Tachykinin NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Lys5,MeLeu9,Nle10]-Neurokinin A (4-10), hereafter referred to as LMN-NKA, is a synthetic peptide analog of Neurokinin A (NKA) that has emerged as a highly potent and selective agonist for the tachykinin NK2 receptor (NK2R). This technical guide provides an in-depth exploration of the mechanism of action of LMN-NKA, detailing its molecular interactions, downstream signaling cascades, and physiological effects. The document synthesizes key quantitative data from various studies, outlines experimental protocols for its characterization, and presents visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Tachykinins are a family of neuropeptides that play crucial roles in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Their actions are mediated through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. Neurokinin A (NKA) is the endogenous ligand that preferentially binds to the NK2 receptor.[1] LMN-NKA is a modified heptapeptide fragment of NKA, designed to exhibit enhanced potency and selectivity for the NK2 receptor.[2][3] Its prokinetic activity has been demonstrated in various tissues, making it a valuable tool for studying the physiological roles of the NK2 receptor and a potential therapeutic agent for conditions involving smooth muscle dysregulation.[2][4]

Molecular Interaction with the NK2 Receptor

LMN-NKA's mechanism of action is initiated by its binding to the tachykinin NK2 receptor, a class I (rhodopsin-like) GPCR.[1][5] The selectivity of LMN-NKA for the NK2 receptor over the NK1 and NK3 receptors is a key feature that distinguishes it from the endogenous ligand NKA.[6] This selectivity is attributed to specific amino acid substitutions in its sequence: Lysine at position 5, Methyl-Leucine at position 9, and Norleucine at position 10.

Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of LMN-NKA for the NK2 receptor. These studies typically involve the displacement of a radiolabeled ligand, such as [125I]-NKA, from the receptor by increasing concentrations of the unlabeled ligand (LMN-NKA). The affinity is commonly expressed as the inhibitor constant (Ki) or the concentration of the ligand that inhibits 50% of the specific binding (IC50).

Compound Receptor Assay Type Ki (nM) pKi IC50 (nM) Reference
[Lys5,MeLeu9,Nle10]-NKA(4-10)Human NK2[125I]-NKA displacement0.139.906.1[3][6][7]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Human NK1[3H]-Septide displacement87.67.06-[6]
Neurokinin A (NKA)Human NK2[125I]-NKA displacement0.359.45-[6]
Neurokinin A (NKA)Human NK1[3H]-Septide displacement7.08.15-[6]

Table 1: Binding Affinity of LMN-NKA and NKA at Human NK1 and NK2 Receptors.

Downstream Signaling Pathways

Upon binding of LMN-NKA, the NK2 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The NK2 receptor primarily couples to Gq/11 and Gs proteins.[1]

Gq/11-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization

The activation of the Gq/11 protein initiates the canonical phosphoinositide signaling cascade.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates PLC.

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

The potency of LMN-NKA in inducing this pathway is measured by its ability to increase intracellular calcium levels, typically quantified as the half-maximal effective concentration (EC50).

Gs-Mediated Pathway: Modulation of Cyclic AMP Levels

In addition to the Gq/11 pathway, the NK2 receptor can also couple to the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6]

Compound Receptor Functional Assay EC50 (nM) pEC50 Reference
[Lys5,MeLeu9,Nle10]-NKA(4-10)Human NK2Intracellular Calcium Mobilization0.169.80[6]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Human NK1Intracellular Calcium Mobilization16.87.77[6]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Human NK2cAMP Stimulation0.49.40[6]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Human NK1cAMP Stimulation29.67.53[6]
Neurokinin A (NKA)Human NK2Intracellular Calcium Mobilization0.138.89[6]
Neurokinin A (NKA)Human NK1Intracellular Calcium Mobilization0.138.89[6]
Neurokinin A (NKA)Human NK2cAMP Stimulation0.89.10[6]
Neurokinin A (NKA)Human NK1cAMP Stimulation2.28.66[6]

Table 2: Functional Potency of LMN-NKA and NKA in Activating Downstream Signaling Pathways.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LMN_NKA [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor LMN_NKA->NK2R Binds Gq_protein Gq/11 NK2R->Gq_protein Activates Gs_protein Gs NK2R->Gs_protein Activates PLC Phospholipase C Gq_protein->PLC Stimulates AC Adenylyl Cyclase Gs_protein->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER) IP3->Ca2_ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Ca2+ (Cytosol) Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates Response_Ca Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response_Ca Phosphorylates Targets cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response_cAMP Cellular Response PKA->Response_cAMP Phosphorylates Targets

Caption: Signaling pathways activated by LMN-NKA binding to the NK2 receptor.

Physiological Effects: Prokinetic Activity

The activation of NK2 receptors by LMN-NKA leads to pronounced physiological effects, most notably the contraction of smooth muscle in various tissues.[2] This prokinetic activity has been extensively studied in the gastrointestinal and urinary tracts.

  • Gastrointestinal Tract: LMN-NKA induces contraction of the colon, leading to increased defecation.[2][8]

  • Urinary Tract: It also causes contraction of the detrusor muscle in the bladder, resulting in increased urination.[2][4][9]

These effects are dose-dependent and can be blocked by NK2 receptor antagonists, confirming the receptor-mediated mechanism.[2][10] While highly selective, at higher concentrations, LMN-NKA can exhibit some activity at the NK1 receptor, which may lead to side effects such as emesis and hypotension.[3][4]

Tissue Species Effect EC50 (nM) Reference
Rat FundusRatContraction117
Rat BladderRatContraction10
Human Colon (Circular Muscle)HumanContraction-[11][12]
Human Bladder (Detrusor)HumanContraction-[9]

Table 3: In Vitro Prokinetic Effects of LMN-NKA.

Experimental Protocols

Radioligand Binding Assay (Displacement)

Objective: To determine the binding affinity (Ki) of LMN-NKA for the NK2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK2 receptor (e.g., CHO cells).

  • Incubation: A fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [125I]-NKA) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled LMN-NKA.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of LMN-NKA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

binding_assay_workflow start Start prep Prepare Membranes (CHO cells with hNK2R) start->prep incubate Incubate: - Membranes - [125I]-NKA (fixed conc.) - LMN-NKA (increasing conc.) prep->incubate filter Rapid Filtration (Separates bound/free ligand) incubate->filter count Gamma Counting (Measures bound radioactivity) filter->count analyze Data Analysis (Non-linear regression) count->analyze result Determine IC50 Calculate Ki analyze->result end End result->end calcium_assay_workflow start Start culture Culture Cells (with hNK2R) start->culture load_dye Load with Calcium- Sensitive Fluorescent Dye culture->load_dye stimulate Stimulate with Increasing Concentrations of LMN-NKA load_dye->stimulate measure Measure Fluorescence (Plate Reader) stimulate->measure analyze Data Analysis (Dose-Response Curve) measure->analyze result Determine EC50 analyze->result end End result->end

References

An In-depth Technical Guide to the LMN-NKA Peptide: Structure, Sequence, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthetic peptide LMN-NKA, also known as [Lys5,MeLeu9,Nle10]Neurokinin A(4-10). LMN-NKA is a potent and highly selective agonist for the neurokinin-2 receptor (NK2R), a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction. This document details the peptide's structure and sequence, summarizes its pharmacological properties with quantitative data, provides detailed experimental protocols for its characterization, and visualizes its signaling pathway and experimental workflows.

LMN-NKA Peptide Structure and Sequence

LMN-NKA is a modified analog of the C-terminal heptapeptide fragment of Neurokinin A (NKA), a member of the tachykinin family of neuropeptides. The parent peptide, Neurokinin A, has the amino acid sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2[1][2][3]. The fragment Neurokinin A(4-10) consists of the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2.

The nomenclature "[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)" precisely describes the modifications made to the NKA(4-10) backbone to create LMN-NKA:

  • Lys5: The Serine (Ser) residue at position 5 is replaced by Lysine (Lys).

  • MeLeu9: The Leucine (Leu) residue at position 9 is N-methylated.

  • Nle10: The Methionine (Met) residue at position 10 is replaced by Norleucine (Nle), an isomer of Leucine.

These modifications result in a peptide with enhanced selectivity and potency for the NK2 receptor.

Table 1: Amino Acid Sequence of LMN-NKA and Related Peptides
PeptideSingle-Letter CodeFull Sequence
Neurokinin AHKTDSFVGLM-NH2His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2
Neurokinin A(4-10)DSFVGLM-NH2Asp-Ser-Phe-Val-Gly-Leu-Met-NH2
LMN-NKA Asp-Lys-Phe-Val-Gly-Leu-N-methyl-Leu-Nle-NH2

Quantitative Pharmacological Data

LMN-NKA has been extensively characterized for its binding affinity and functional potency at tachykinin receptors. It exhibits high selectivity for the NK2 receptor over the NK1 receptor.

Table 2: Receptor Binding Affinities (Ki) of LMN-NKA and Neurokinin A
CompoundReceptorpKiKi (nM)Selectivity (NK1/NK2 Ki Ratio)Reference
LMN-NKA Human NK29.27 ± 0.040.54674[3]
Human NK16.44 ± 0.02363[3]
Neurokinin A (NKA)Human NK28.35 ± 0.054.4720[3]
Human NK16.95 ± 0.05112[3]
Table 3: Functional Potency (EC50) of LMN-NKA and Neurokinin A in Intracellular Calcium Response Assays
CompoundReceptorpEC50EC50 (nM)Selectivity (NK1/NK2 EC50 Ratio)Reference
LMN-NKA Human NK29.17 ± 0.070.68105[3]
Human NK17.15 ± 0.0570.8[3]
Neurokinin A (NKA)Human NK28.78 ± 0.071.661[3]
Human NK18.76 ± 0.061.74[3]
Table 4: Functional Potency (EC50) of LMN-NKA in Smooth Muscle Contraction Assays
Tissue PreparationEC50 (nM)Reference
Rat Bladder10[4][5]
Rat Fundus117[4][5]
Human Myometrium (near term)pD2 = 8.1[6]

Experimental Protocols

Radioligand Displacement Binding Assay for NK2 Receptor

This protocol is adapted from methodologies described for determining the binding affinity of compounds at the human NK2 receptor[3].

Objective: To determine the binding affinity (Ki) of LMN-NKA for the human NK2 receptor expressed in CHO cell membranes by measuring its ability to displace a radiolabeled ligand.

Materials:

  • CHO cell membranes expressing recombinant human NK2 receptors.

  • Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl₂, 0.02% BSA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • LMN-NKA (test compound) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled Neurokinin A (e.g., 1 µM).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of LMN-NKA in assay buffer to cover a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

    • Dilute the CHO cell membranes expressing NK2 receptors in assay buffer to a final concentration of 5-10 µg of protein per well.

    • Dilute [¹²⁵I]-NKA in assay buffer to a final concentration approximately equal to its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 25 µL of [¹²⁵I]-NKA, and 25 µL of the cell membrane suspension.

    • Non-specific Binding (NSB) Wells: Add 25 µL of 1 µM unlabeled NKA, 25 µL of [¹²⁵I]-NKA, and 50 µL of the cell membrane suspension.

    • Test Compound Wells: Add 25 µL of each LMN-NKA dilution, 25 µL of [¹²⁵I]-NKA, and 50 µL of the cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Following incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the LMN-NKA concentration.

    • Determine the IC50 value (the concentration of LMN-NKA that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Analysis prep_ligand Prepare Serial Dilutions of LMN-NKA add_reagents Add Reagents to 96-well Plate prep_ligand->add_reagents prep_radio Prepare Radioligand ([¹²⁵I]-NKA) prep_radio->add_reagents prep_mem Prepare Cell Membranes (hNK2R-CHO) prep_mem->add_reagents incubate Incubate at RT for 60 min add_reagents->incubate Mix filter Filter and Wash incubate->filter count Measure Radioactivity (Scintillation Counter) filter->count analyze Calculate IC50 and Ki count->analyze

Workflow for a Radioligand Displacement Binding Assay.
Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the functional potency (EC50) of LMN-NKA by quantifying changes in intracellular calcium concentration in cells expressing the NK2 receptor[3].

Objective: To determine the EC50 value of LMN-NKA for the activation of human NK2 receptors by measuring the resulting increase in intracellular calcium.

Materials:

  • CHO cells stably expressing the human NK2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • LMN-NKA (test compound) at various concentrations.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities and an injection port.

Procedure:

  • Cell Preparation:

    • Seed the NK2R-expressing CHO cells into 96-well black, clear-bottom plates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Add the loading solution to each well and incubate the plate for 60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, gently wash the cells twice with assay buffer to remove excess dye.

    • Add 100 µL of assay buffer to each well and let the plate equilibrate to room temperature for 15-20 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 1-2 seconds) for a total of 3-5 minutes.

    • After establishing a stable baseline fluorescence reading (typically for 15-30 seconds), inject a solution of LMN-NKA at a specific concentration into the well.

    • Continue recording the fluorescence for the remainder of the measurement period to capture the peak calcium response.

  • Data Analysis:

    • For each concentration of LMN-NKA, determine the peak fluorescence intensity after compound addition and subtract the baseline fluorescence to get the change in fluorescence (ΔF).

    • Normalize the data by expressing the response as a percentage of the maximal response obtained with a saturating concentration of a known full agonist.

    • Plot the normalized response against the logarithm of the LMN-NKA concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Signaling Pathway

LMN-NKA exerts its effects by activating the NK2 receptor, which is coupled to the Gq family of G-proteins[7]. The activation of this pathway leads to the mobilization of intracellular calcium, a key event in smooth muscle contraction and other cellular responses.

Key Steps in the NK2R Signaling Pathway:

  • Ligand Binding: LMN-NKA binds to and activates the NK2 receptor on the cell surface.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the Gαq subunit to dissociate from the Gβγ dimer.

  • PLC Activation: The activated Gαq-GTP subunit binds to and activates phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1][2][8].

  • Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm[1][8].

  • PKC Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response[9].

NK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LMN_NKA LMN-NKA NK2R NK2 Receptor LMN_NKA->NK2R Binds Gq Gq Protein (αβγ) NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Activates PKC_active PKC (active) PKC_inactive->PKC_active Response Cellular Response (e.g., Smooth Muscle Contraction) PKC_active->Response Phosphorylates Targets IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Increased Cytoplasmic Ca²⁺ IP3R->Ca_cyto Releases Ca²⁺ Ca_cyto->PKC_inactive Activates Ca_cyto->Response

NK2 Receptor Signaling Pathway.

References

The Selective NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide analogue, [Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and highly selective agonist for the neurokinin-2 (NK2) receptor. We delve into the discovery and historical development of this compound, present its pharmacological profile with quantitative data on receptor binding and functional potency, and provide detailed methodologies for key experimental procedures. Furthermore, this guide illustrates the principal signaling pathway initiated by NK2 receptor activation and outlines a typical experimental workflow for the characterization of novel NK2 receptor agonists. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of tachykinin receptors and the development of related therapeutics.

Discovery and History

The journey to uncover potent and selective ligands for the tachykinin receptors, a family of G-protein coupled receptors (GPCRs) that includes the NK1, NK2, and NK3 subtypes, was a significant focus of pharmacological research in the late 20th century. Neurokinin A (NKA), an endogenous tachykinin peptide, demonstrates affinity for all three receptor subtypes, albeit with a preference for the NK2 receptor. The quest for more selective tools to probe the physiological roles of the NK2 receptor led to the systematic modification of the NKA peptide sequence.

In 1991, a pivotal study by Chassaing and colleagues described the synthesis and characterization of a series of NKA analogues.[1] Among these, the C-terminal heptapeptide fragment analogue, [Lys5,MeLeu9,Nle10]-NKA(4-10), emerged as a compound with remarkably high affinity and selectivity for the NK2 receptor. The strategic substitutions of Lysine at position 5, Methyl-Leucine at position 9, and Norleucine at position 10 of the NKA(4-10) fragment were instrumental in achieving this pharmacological profile. This discovery provided the scientific community with a crucial pharmacological tool to investigate the specific functions of the NK2 receptor in various physiological and pathological processes, including smooth muscle contraction, inflammation, and nociception.

Pharmacological Profile

[Lys5,MeLeu9,Nle10]-NKA(4-10) is distinguished by its high potency and selectivity as an agonist for the NK2 receptor. Its pharmacological characteristics have been extensively documented in numerous in vitro and in vivo studies.

Quantitative Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50 or IC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) at the human NK2 and NK1 receptors. This data highlights its significant selectivity for the NK2 subtype.

Table 1: Receptor Binding Affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10)

ReceptorRadioligandPreparationKi (nM)Reference
Human NK2[125I]-NKACHO cells0.8Rupniak et al., 2018
Human NK1[3H]-SeptideCHO cells539Rupniak et al., 2018

Table 2: Functional Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10)

AssayReceptorCell LineEC50/IC50 (nM)Reference
Intracellular Calcium MobilizationHuman NK2CHO cells5.2Rupniak et al., 2018
Intracellular Calcium MobilizationHuman NK1CHO cells545Rupniak et al., 2018
Cyclic AMP StimulationHuman NK2CHO cells1.8Rupniak et al., 2018
Cyclic AMP StimulationHuman NK1CHO cells134Rupniak et al., 2018
Inhibition of [125I]-NKA bindingNK2-6.1Multiple Sources

Table 3: Selectivity Ratios of [Lys5,MeLeu9,Nle10]-NKA(4-10)

ParameterNK1/NK2 RatioReference
Binding Affinity (Ki)674Rupniak et al., 2018
Functional Potency (EC50 - Calcium)105Rupniak et al., 2018
Functional Potency (EC50 - cAMP)74Rupniak et al., 2018

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and pharmacological evaluation of [Lys5,MeLeu9,Nle10]-NKA(4-10).

Peptide Synthesis (Solid-Phase Synthesis)

While the seminal work by Chassaing et al. (1991) describes the synthesis of this peptide, a detailed, step-by-step protocol for solid-phase peptide synthesis (SPPS) is provided here as a general guideline.

Principle: The peptide is assembled in a stepwise manner on a solid support (resin). Each amino acid is sequentially coupled to the growing peptide chain after the deprotection of the N-terminal amino group.

Materials:

  • Fmoc-protected amino acids (Fmoc-Nle-OH, Fmoc-MeLeu-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

  • Ether for precipitation

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF in the presence of DIPEA (6 eq.) for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NK2 receptor.

  • Radioligand: [125I]-Neurokinin A ([125I]-NKA).

  • Test compound: [Lys5,MeLeu9,Nle10]-NKA(4-10).

  • Non-specific binding control: High concentration of a non-labeled ligand (e.g., 1 µM NKA).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • GF/C filter plates.

  • Scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Radioligand Addition: Add a fixed concentration of [125I]-NKA (typically at its Kd value) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Intracellular Calcium Mobilization Assay

Principle: Activation of the NK2 receptor, a Gq-coupled GPCR, leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • CHO cells stably expressing the human NK2 receptor.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Pluronic F-127.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compound: [Lys5,MeLeu9,Nle10]-NKA(4-10).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the CHO-NK2 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

  • Compound Addition: Inject the test compound at various concentrations into the wells.

  • Fluorescence Measurement: Immediately after injection, continuously measure the fluorescence intensity over time to record the calcium transient.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log of the compound concentration to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

NK2 Receptor Signaling Pathway

Activation of the NK2 receptor by an agonist such as [Lys5,MeLeu9,Nle10]-NKA(4-10) primarily initiates a signaling cascade through the Gq alpha subunit of its associated heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction. The NK2 receptor can also couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and activation of protein kinase A (PKA).

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor Agonist->NK2R G_protein Gq/Gs NK2R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gq activation AC Adenylyl Cyclase (AC) G_protein->AC Gs activation PIP2 PIP2 PLC->PIP2 Hydrolysis ATP ATP AC->ATP Conversion IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activation Cellular_Response_Ca Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response_Ca Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP

Caption: NK2 Receptor Signaling Cascade.

Experimental Workflow for Characterizing a Novel NK2 Receptor Agonist

The characterization of a novel compound as a potential NK2 receptor agonist follows a structured experimental workflow to determine its affinity, potency, selectivity, and functional effects. This workflow typically progresses from in vitro assays to more complex cellular and in vivo models.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_selectivity Selectivity Profiling cluster_in_vivo In Vivo / Ex Vivo Evaluation Start Novel Compound Binding_Assay Primary Screen: Radioligand Binding Assay (NK2) Start->Binding_Assay Functional_Assay Secondary Screen: Functional Assay (e.g., Ca²⁺ Flux) Binding_Assay->Functional_Assay Active Compounds Potency_Determination Dose-Response Analysis: Determine IC50/EC50 Functional_Assay->Potency_Determination Selectivity_Binding Counter-Screen: Binding Assays (NK1, NK3) Potency_Determination->Selectivity_Binding Selectivity_Functional Counter-Screen: Functional Assays (NK1, NK3) Potency_Determination->Selectivity_Functional Selectivity_Analysis Calculate Selectivity Ratios Selectivity_Binding->Selectivity_Analysis Selectivity_Functional->Selectivity_Analysis Ex_Vivo Ex Vivo Tissue Assays (e.g., Smooth Muscle Contraction) Selectivity_Analysis->Ex_Vivo Selective Agonists In_Vivo In Vivo Models (e.g., Micturition, Gut Motility) Ex_Vivo->In_Vivo Pharmacokinetics Pharmacokinetic Studies In_Vivo->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Caption: Workflow for Novel NK2 Agonist Characterization.

Conclusion

[Lys5,MeLeu9,Nle10]-NKA(4-10) remains a cornerstone tool in the study of tachykinin pharmacology. Its high potency and selectivity for the NK2 receptor have enabled significant advancements in our understanding of the physiological and pathophysiological roles of this receptor. This technical guide has provided a detailed overview of its discovery, pharmacological properties, and the experimental methodologies used for its characterization. The provided diagrams of the NK2 receptor signaling pathway and a general experimental workflow for agonist characterization offer a valuable framework for researchers in the field. Continued research utilizing this and other selective ligands will undoubtedly further elucidate the therapeutic potential of targeting the NK2 receptor.

References

An In-depth Technical Guide to the Receptor Binding Affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of the potent and selective neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). This synthetic analog of Neurokinin A (NKA) has been a valuable tool in elucidating the physiological roles of the NK2 receptor and exploring its potential as a therapeutic target. This document summarizes key binding affinity data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways.

Core Data Presentation: Receptor Binding Affinity

The binding affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) has been determined at the three main neurokinin receptor subtypes: NK1, NK2, and NK3. The data consistently demonstrates a high affinity and selectivity for the NK2 receptor.

Receptor SubtypeLigandKᵢ (nM)IC₅₀ (nM)Cell LineReference
Human NK2 [Lys5,MeLeu9,Nle10]-NKA(4-10)0.186.1CHO[1][2]
Human NK1 [Lys5,MeLeu9,Nle10]-NKA(4-10)121.3-CHO
Human NK3 [Lys5,MeLeu9,Nle10]-NKA(4-10)>1000>1000-[3]

Note: A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. The data clearly illustrates the significantly higher affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the NK2 receptor compared to the NK1 and NK3 receptors. The selectivity ratio (Kᵢ NK1 / Kᵢ NK2) is approximately 674, highlighting its remarkable selectivity.

Experimental Protocols

The characterization of [Lys5,MeLeu9,Nle10]-NKA(4-10) binding affinity and functional activity relies on a suite of standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation from CHO Cells Expressing Human NK2 Receptors:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Homogenization: Cells are harvested, washed with phosphate-buffered saline (PBS), and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Final Preparation: The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay Protocol:

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • A fixed concentration of a radiolabeled NK2 receptor ligand, typically [¹²⁵I]-NKA.

    • Varying concentrations of the unlabeled test compound, [Lys5,MeLeu9,Nle10]-NKA(4-10).

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the ligand upon binding to its receptor.

1. Intracellular Calcium Mobilization Assay:

Activation of the NK2 receptor, a Gq-coupled receptor, leads to an increase in intracellular calcium concentration.

  • Cell Preparation: CHO cells expressing the human NK2 receptor are seeded in a 96-well plate and grown to confluence.

  • Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). After establishing a stable baseline fluorescence, varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) are added to the wells.

  • Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined.

2. Cyclic AMP (cAMP) Measurement Assay:

The NK2 receptor can also couple to Gs-proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

  • Cell Treatment: CHO cells expressing the human NK2 receptor are incubated with varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: A standard curve is used to determine the cAMP concentration for each sample. The data is then used to generate a dose-response curve and calculate the EC₅₀ value for cAMP production.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture CHO Cells expressing NK2 Receptor homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Isolated Membranes centrifugation->membrane_pellet assay_setup Incubate: - Membranes - [¹²⁵I]-NKA (Radioligand) - [Lys5,MeLeu9,Nle10]-NKA(4-10) membrane_pellet->assay_setup filtration Rapid Filtration assay_setup->filtration counting Gamma Counting filtration->counting ic50_calc Determine IC₅₀ counting->ic50_calc ki_calc Calculate Kᵢ using Cheng-Prusoff Equation ic50_calc->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of the NK2 Receptor

NK2_Signaling_Pathway cluster_gq Gq Pathway cluster_gs Gs Pathway ligand [Lys5,MeLeu9,Nle10]-NKA(4-10) receptor NK2 Receptor ligand->receptor gq Gαq/11 receptor->gq gs Gαs receptor->gs plc Phospholipase C (PLC) gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ dag DAG pip2->ip3 hydrolysis pip2->dag hydrolysis er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release er->ca_release downstream_gq Downstream Cellular Responses (e.g., Smooth Muscle Contraction) ca_release->downstream_gq pkc->downstream_gq ac Adenylyl Cyclase gs->ac camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka downstream_gs Downstream Cellular Responses pka->downstream_gs

Caption: Dual signaling pathways of the NK2 receptor.

References

Unraveling LMN-NKA Signaling: A Technical Guide to Mass Spectrometry-Based Proteomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of employing mass spectrometry-based quantitative proteomics to elucidate the cellular mechanisms of LMN-NKA, a potent and selective neurokinin 2 receptor (NK2R) agonist. As a valuable tool in drug development, understanding the downstream signaling pathways of LMN-NKA is crucial for assessing its therapeutic potential and identifying potential off-target effects.

Introduction to LMN-NKA and its Therapeutic Potential

LMN-NKA, an analogue of Neurokinin A, is a selective agonist for the neurokinin 2 receptor (NK2R).[1] It has demonstrated prokinetic activity, inducing smooth muscle contraction in various tissues.[1] This makes it a promising candidate for therapeutic interventions targeting bladder and bowel dysfunction.[2][3] Studies have shown that LMN-NKA can induce urination and defecation by acting on NK2R.[2][3] However, it also exhibits affinity for the neurokinin 1 receptor (NK1R), which can lead to side effects such as dermal flushing.[2][3] A comprehensive understanding of its signaling pathways is therefore essential for the development of more selective and effective NK2R-targeted therapies.

Experimental Workflow for Quantitative Proteomic Analysis of LMN-NKA-Treated Cells

The following workflow outlines a general strategy for investigating the cellular response to LMN-NKA using quantitative mass spectrometry.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Culture of NK2R-expressing cells (e.g., smooth muscle cells) treatment LMN-NKA Treatment (Dose-response and time-course) cell_culture->treatment control Vehicle Control cell_culture->control lysis Cell Lysis & Protein Extraction treatment->lysis control->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion labeling Isobaric Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms database Database Searching lcms->database quant Protein Quantification database->quant stat Statistical Analysis (Differential Expression) quant->stat bioinfo Bioinformatic Analysis (Pathway, GO Enrichment) stat->bioinfo validation Target Validation (e.g., Western Blot) bioinfo->validation

Figure 1: Experimental workflow for proteomic analysis.

Detailed Experimental Protocols

Cell Culture and LMN-NKA Treatment
  • Cell Line: Utilize a cell line endogenously expressing or engineered to express the human NK2R, for instance, a smooth muscle cell line.

  • Culture Conditions: Maintain cells in appropriate media and conditions as per standard protocols.

  • LMN-NKA Treatment:

    • For dose-response experiments, treat cells with varying concentrations of LMN-NKA (e.g., 10 nM, 100 nM, 1 µM) for a fixed time point.

    • For time-course experiments, treat cells with a fixed concentration of LMN-NKA for different durations (e.g., 5 min, 15 min, 30 min, 60 min).

    • Include a vehicle-only treated group as a negative control for all experiments.

  • Cell Harvesting: Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and harvest for protein extraction.

Protein Extraction, Digestion, and Labeling
  • Lysis: Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA).

  • Digestion: Digest proteins into peptides using a sequence-grade protease, such as trypsin, overnight at 37°C.

  • Isobaric Labeling (Optional but Recommended): For multiplexed quantitative analysis, label peptide samples with isobaric tags (e.g., Tandem Mass Tags™). This allows for the simultaneous analysis of multiple samples, reducing experimental variability.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Separate the peptide mixture using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column. Employ a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides.

  • Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • MS1 Scan: Acquire full scan mass spectra of the intact peptides.

    • MS2 Scan (Tandem MS): Isolate and fragment selected peptide ions (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to generate fragment ion spectra.

Data Analysis and Interpretation

Database Searching and Protein Identification

Process the raw MS data using a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. Search against a comprehensive protein database (e.g., UniProt/Swiss-Prot) for the relevant species.

Quantitative Data Analysis

The following table summarizes hypothetical quantitative proteomic data, illustrating proteins that are differentially expressed upon LMN-NKA treatment.

ProteinGeneFold Change (LMN-NKA vs. Control)p-valueFunction
Protein Kinase C alphaPRKCA2.50.001Signal transduction, cell proliferation
Myosin Light Chain KinaseMYLK3.1<0.001Smooth muscle contraction
Phospholipase C beta 3PLCB32.80.002Second messenger signaling
CalmodulinCALM11.90.015Calcium signaling
Beta-arrestin-2ARRB22.20.005Receptor desensitization and signaling
Mitogen-activated protein kinase 1MAPK1-1.80.021Cell proliferation and differentiation
Bioinformatic Analysis

Utilize bioinformatic tools (e.g., STRING, DAVID, GSEA) to perform pathway analysis and Gene Ontology (GO) enrichment analysis on the differentially expressed proteins. This will help to identify the key biological processes and signaling pathways modulated by LMN-NKA.

LMN-NKA Signaling Pathway

Based on known G-protein coupled receptor (GPCR) signaling and the prokinetic effects of LMN-NKA, the following diagram illustrates the putative primary signaling pathway activated by LMN-NKA through the NK2R.

lmn_nka_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol lmn_nka LMN-NKA nk2r NK2R lmn_nka->nk2r Binds gq Gαq nk2r->gq Activates plc PLCβ gq->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on contraction Smooth Muscle Contraction pkc->contraction Contributes to ca2 Ca²⁺ er->ca2 Releases cam Calmodulin ca2->cam Binds mlck MLCK cam->mlck Activates mlck->contraction Phosphorylates Myosin Light Chain

Figure 2: LMN-NKA signaling through the NK2R.

Conclusion

Mass spectrometry-based proteomics provides a powerful, unbiased approach to delineate the cellular signaling networks activated by LMN-NKA. The methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to gain deeper insights into the mechanism of action of LMN-NKA, identify novel therapeutic targets, and assess potential off-target effects. This knowledge is critical for the rational design and development of next-generation NK2R agonists with improved efficacy and safety profiles.

References

[Lys5,MeLeu9,Nle10]-NKA(4-10): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the selective and potent neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), including its chemical properties, biological activity, and relevant experimental protocols.

Core Compound Details

PropertyValueReference
CAS Number 137565-28-7[1][2][3]
Molecular Formula C39H65N9O9[1][2]
Molecular Weight 804.0 g/mol [2]
Sequence Asp-Lys-Phe-Val-Gly-Leu(N-Me)-Nle[4]
Appearance White to off-white solid[4]
Storage Store at -20°C, desiccated[1][2]

Biological Activity and Selectivity

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a highly selective and potent agonist for the tachykinin NK2 receptor.[2][5] Its primary mechanism of action involves the stimulation of NK2 receptors, which are predominantly located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[4] Activation of the NK2 receptor by agonists like [Lys5,MeLeu9,Nle10]-NKA(4-10) leads to the stimulation of phospholipase C, resulting in an elevation of intracellular calcium levels and subsequent smooth muscle contraction.[4]

This compound has demonstrated significant prokinetic activity, inducing dose-dependent contractions in various tissues.[1] While it is highly selective for the NK2 receptor, it also has some affinity for the neurokinin-1 (NK1) receptor, which can lead to side effects such as dermal flushing at higher concentrations.[6]

Quantitative Biological Data
ParameterValueSpecies/TissueReference
IC50 6.1 nM-[5]
EC50 (Bladder Contraction) 10 nMRat[5]
EC50 (Fundus Contraction) 117 nMRat[5]

Signaling Pathway

The binding of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the G-protein coupled NK2 receptor initiates a signaling cascade that is central to its physiological effects. The diagram below illustrates this pathway.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor Agonist->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER SMC Smooth Muscle Contraction Ca2_cyto->SMC Leads to

NK2 Receptor Signaling Pathway

Experimental Protocols

The following are summaries of experimental methodologies that have been employed in the study of [Lys5,MeLeu9,Nle10]-NKA(4-10).

In Vivo Studies in Rats for Urination and Defecation

This protocol, adapted from Cook et al. (2022), is designed to assess the effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on urination and defecation in rats.[6]

Experimental Workflow

Rat_Urination_Defecation_Workflow start Start acclimation Acclimation Period start->acclimation antagonist_injection Inject Antagonist (GR159897 for NK2R or CP-99,994 for NK1R) or Vehicle acclimation->antagonist_injection agonist_injection Inject [Lys5,MeLeu9,Nle10]-NKA(4-10) (10-100 µg/kg, subcutaneous) or Saline antagonist_injection->agonist_injection observation Monitor for 30 minutes: - Urination (volume, frequency) - Defecation - Dermal Flushing agonist_injection->observation end End observation->end

In Vivo Urination and Defecation Assay Workflow

Drug Preparation:

  • [Lys5,MeLeu9,Nle10]-NKA(4-10): Dissolved in saline to a stock concentration of 10 mg/mL and then diluted to final concentrations of 0.01-0.1 mg/mL.[6]

  • NK2R Antagonist (GR159897): Solubilized in DMSO at 50 mM and then diluted with saline to a final concentration of 1 mg/mL in 4.8% DMSO.[6]

  • NK1R Antagonist (CP-99,994): Dissolved in saline at a concentration of 1 mg/mL.[6]

Procedure:

  • Animals are acclimated to the testing environment.

  • For antagonist studies, the respective antagonist or vehicle is administered prior to the agonist.

  • [Lys5,MeLeu9,Nle10]-NKA(4-10) or saline is administered subcutaneously at doses ranging from 10 to 100 µg/kg.[6]

  • Animals are observed for 30 minutes, and endpoints such as urine volume, number of urination events, latency to urinate, defecation, and dermal flushing are recorded.[6]

In Vivo Studies in Minipigs for Bladder and Colorectal Pressure

This protocol, referenced from MedchemExpress, details the assessment of [Lys5,MeLeu9,Nle10]-NKA(4-10)'s effect on bladder and colorectal pressure in minipigs.[1]

Drug Administration:

  • Subcutaneous (s.c.): Doses ranging from 30-100 µg/kg.[1]

  • Intravenous (i.v.): 0.3 µg/kg.[1]

  • Intranasal (i.n.): 100 µg/kg.[1]

Procedure:

  • Catheters are placed to measure bladder and colorectal pressures.

  • [Lys5,MeLeu9,Nle10]-NKA(4-10) is administered via the chosen route.

  • Peak bladder and colorectal pressures are recorded and analyzed.

  • For antagonist studies, the NK2R antagonist GR159897 (1 mg/kg, i.v.) is administered 15 minutes prior to the agonist.[1]

Suppliers

A number of chemical suppliers offer [Lys5,MeLeu9,Nle10]-NKA(4-10) for research purposes. It is important to note that product availability may vary. Potential suppliers include:

  • MedchemExpress[4]

  • APExBIO[6]

  • Sigma-Aldrich[1]

  • GlpBio

  • DC Chemicals

  • AOBIOUS

Note: Tocris Bioscience has discontinued this product.[2]

This technical guide provides a summary of the currently available information on [Lys5,MeLeu9,Nle10]-NKA(4-10). Researchers are encouraged to consult the primary literature for more detailed information and to verify product specifications with their chosen supplier.

References

The Multifaceted Identity of a Potent Tachykinin NK2 Receptor Agonist: A Technical Guide to [Lys5,MeLeu9,Nle10]-NKA(4-10) and its Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective tachykinin neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). We delve into its various synonyms found in scientific literature, present a comprehensive summary of its quantitative pharmacological data, detail key experimental protocols for its characterization, and illustrate its signaling pathways and experimental workflows through detailed diagrams. This document serves as a core resource for researchers investigating the therapeutic potential of NK2 receptor modulation.

Unmasking the Aliases: Synonyms and Nomenclature

In scientific and commercial literature, [Lys5,MeLeu9,Nle10]-NKA(4-10) is frequently referred to by several synonyms. Understanding these alternative names is crucial for a comprehensive literature search and accurate data correlation. The most prominent synonym for this compound is GR64349 .[1] Other designations include LMN-NKA and the chemical shorthand DKFVG{N(Me)Leu}{Nle}-NH2 .[2] These names all refer to the same peptide analogue of Neurokinin A (NKA).

Quantitative Pharmacological Profile

The pharmacological activity of [Lys5,MeLeu9,Nle10]-NKA(4-10), primarily under its synonym GR64349, has been extensively characterized. Its high affinity, potency, and selectivity for the NK2 receptor over other tachykinin receptors (NK1 and NK3) make it a valuable tool for research and a potential therapeutic agent.

Table 1: Binding Affinity of GR64349 at Human Tachykinin Receptors
ReceptorRadioligandpKi (mean ± SEM)Ki (nM)Selectivity (fold) vs. NK1
NK2[¹²⁵I]-NKA7.77 ± 0.10~17~1200
NK1[³H]-septide<5>10,0001
Data sourced from studies on human recombinant receptors expressed in CHO cells.[3]
Table 2: Functional Potency and Efficacy of GR64349 in In Vitro Assays
AssayReceptorpEC50 (mean ± SEM)Efficacy
Inositol Phosphate AccumulationNK29.10 ± 0.16Full Agonist
NK15.95 ± 0.80Full Agonist
Calcium MobilizationNK29.27 ± 0.26Full Agonist
NK16.55 ± 0.16Full Agonist
Cyclic AMP SynthesisNK210.66 ± 0.27Full Agonist
NK17.71 ± 0.41Full Agonist
Data represents the mean ± SEM from studies using human recombinant NK1 and NK2 receptors. Efficacy is reported relative to the endogenous agonists Neurokinin A (for NK2) and Substance P (for NK1).[3]

Signaling Pathways of NK2 Receptor Activation

Activation of the NK2 receptor by agonists like [Lys5,MeLeu9,Nle10]-NKA(4-10) initiates a cascade of intracellular signaling events. The NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 and Gs proteins. This dual coupling leads to the activation of multiple downstream effector systems.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) (GR64349) NK2R NK2 Receptor Agonist->NK2R Binds to Gq_G11 Gαq/11 NK2R->Gq_G11 Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq_G11->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Physiological Responses (e.g., Smooth Muscle Contraction) Ca->Cellular_Response PKC->Cellular_Response cAMP Cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Caption: NK2 Receptor Signaling Cascade.

Key Experimental Protocols and Workflows

The characterization of [Lys5,MeLeu9,Nle10]-NKA(4-10) and its synonyms relies on a set of standardized in vitro and in vivo experimental procedures. Below are overviews of the workflows for three fundamental assays used to determine the pharmacological properties of this compound.

Radioligand Binding Assay Workflow

This assay is crucial for determining the binding affinity (Ki) of the compound to its receptor.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing NK2 receptors start->prep incubation Incubate membranes with a fixed concentration of radioligand (e.g., [¹²⁵I]-NKA) and varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) prep->incubation separation Separate bound from free radioligand (e.g., via vacuum filtration) incubation->separation quantification Quantify radioactivity of bound ligand (e.g., using a gamma counter) separation->quantification analysis Analyze data to determine IC50 and calculate Ki value quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Inositol Phosphate Accumulation Assay Workflow

This functional assay measures the activation of the Gq/11 signaling pathway by quantifying the production of inositol phosphates.

IP_Accumulation_Workflow start Start cell_culture Culture cells expressing NK2 receptors start->cell_culture stimulation Stimulate cells with varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) in the presence of LiCl cell_culture->stimulation lysis Lyse cells to release intracellular components stimulation->lysis detection Detect inositol phosphate (IP1) accumulation using a competitive immunoassay (e.g., HTRF) lysis->detection analysis Generate dose-response curve and determine EC50 detection->analysis end End analysis->end

Caption: Inositol Phosphate Assay Workflow.

Calcium Mobilization Assay Workflow

This assay provides a real-time measurement of intracellular calcium flux following receptor activation, another indicator of Gq/11 pathway engagement.

Calcium_Mobilization_Workflow start Start cell_loading Load cells expressing NK2 receptors with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->cell_loading agonist_addition Add varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the cells cell_loading->agonist_addition measurement Measure changes in fluorescence intensity over time using a plate reader (e.g., FLIPR) agonist_addition->measurement analysis Analyze the fluorescence data to generate dose-response curves and determine EC50 measurement->analysis end End analysis->end

References

Methodological & Application

Application Note: Generation of a Dose-Response Curve for the Selective NK₂ Receptor Agonist [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[Lys⁵,MeLeu⁹,Nle¹⁰]-Neurokinin A(4-10), hereafter referred to as LMN-NKA, is a potent and highly selective synthetic peptide agonist for the neurokinin 2 (NK₂) receptor.[1][2] It is an analog of Neurokinin A (NKA), an endogenous tachykinin peptide that plays a role in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[3][4] Unlike the endogenous ligand NKA, which shows affinity for both NK₁ and NK₂ receptors, LMN-NKA exhibits significant selectivity for the NK₂ receptor, making it a valuable tool for studying the specific functions of this receptor subtype.[5][6]

The NK₂ receptor is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways upon activation: the Gq/11 pathway, which leads to an increase in intracellular calcium (Ca²⁺), and the Gs pathway, which stimulates the production of cyclic AMP (cAMP).[5][7] Dose-response curves are fundamental in pharmacology for characterizing the relationship between the concentration of a drug and its biological effect. This application note provides a detailed protocol for generating a dose-response curve for LMN-NKA by measuring its effect on intracellular calcium mobilization in a cell-based assay.

Signaling Pathways of the NK₂ Receptor

Upon binding of an agonist like LMN-NKA, the NK₂ receptor activates heterotrimeric G-proteins Gq and Gs. Activation of Gq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels.[8][9] Activation of Gs stimulates adenylyl cyclase, which converts ATP into cAMP, a key second messenger.[5][10]

NK2_Signaling_Pathway NK₂ Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) NK2R NK₂ Receptor Ligand->NK2R binds Gq Gq/11 NK2R->Gq activates Gs Gs NK2R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response (e.g., Contraction, Secretion) Ca->Response PKC->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Response

Caption: NK₂ receptor signaling cascade via Gq and Gs pathways.

Data Presentation: Potency and Selectivity of LMN-NKA

The selectivity of LMN-NKA is demonstrated by comparing its binding affinity (Ki) and functional potency (EC₅₀) at both human NK₁ and NK₂ receptors. Functional studies measuring intracellular calcium levels show that LMN-NKA is a highly selective agonist for the NK₂ receptor.[5][6]

ParameterReceptorLMN-NKA Value (nM)NKA (Endogenous Ligand) Value (nM)Selectivity Ratio (NK₁/NK₂)Reference
Binding Affinity (Ki) NK₂0.41.3674 [5]
NK₁269.526.5[5]
Functional Potency (EC₅₀) NK₂0.83.3105 [5]
(Calcium Mobilization)NK₁84.03.3[5]

Experimental Protocols

The following protocols outline the generation of a dose-response curve for LMN-NKA using an in vitro calcium mobilization assay.

Experimental Workflow Diagram

Workflow_Dose_Response cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Cell Culture (e.g., CHO-hNK₂R cells) B 2. Cell Seeding (Black, clear-bottom 96-well plates) A->B D 4. Dye Loading (Load cells with Ca²⁺ indicator dye) B->D C 3. Agonist Preparation (LMN-NKA serial dilution) F 6. Automated Assay (Add agonist & measure fluorescence on FLIPR or FlexStation) C->F E 5. Incubation D->E E->F G 7. Data Normalization (% of maximal response) F->G H 8. Non-linear Regression (Fit sigmoidal curve) G->H I 9. Determine Parameters (EC₅₀, Emax, Hill Slope) H->I

Caption: Workflow for generating a dose-response curve.

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is designed for use with a fluorescence plate reader capable of automated liquid handling and kinetic reading, such as a FLIPR or FlexStation system.[11][12]

Materials and Reagents:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK₂ receptor (CHO-hNK₂R).[5]

  • Agonist: [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) (LMN-NKA).[13][14]

  • Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent Ca²⁺ indicator kit (e.g., FLIPR Calcium Assay Kit).[9][11]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[11]

  • Control Agonist: Neurokinin A (NKA) for comparison.

Procedure:

  • Cell Culture and Seeding:

    • Culture CHO-hNK₂R cells in T-75 flasks at 37°C in a 5% CO₂ incubator.

    • The day before the assay, harvest cells and seed them into 96-well plates at a density of 50,000 - 100,000 cells/well in 100 µL of culture medium.[11]

    • Incubate the plates overnight to allow for cell attachment.

  • Agonist Plate Preparation:

    • Prepare a stock solution of LMN-NKA in a suitable solvent (e.g., sterile water or saline).[13]

    • Perform a serial dilution of the LMN-NKA stock solution in Assay Buffer to create a range of concentrations. A typical 10-point curve might range from 1 pM to 1 µM.

    • Prepare the agonist plate by adding the diluted compounds. This plate will be used by the automated plate reader to add the agonist to the cell plate.

  • Dye Loading:

    • On the day of the experiment, remove the culture medium from the cell plate.

    • Prepare the Ca²⁺ indicator dye solution in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.[15]

  • Data Acquisition:

    • Set up the fluorescence plate reader (e.g., FlexStation) to monitor fluorescence intensity (e.g., Excitation ~494 nm, Emission ~516 nm for Fluo-4).

    • The instrument will first measure a stable baseline fluorescence for 10-20 seconds.

    • Next, it will automatically add a specific volume (e.g., 50 µL) of the LMN-NKA dilutions from the agonist plate to the cell plate.

    • Continue to record the fluorescence kinetically for an additional 90-180 seconds to capture the peak calcium response.

Protocol 2: Data Analysis and Curve Generation

Data analysis is typically performed using software such as GraphPad Prism.[16]

Procedure:

  • Data Extraction: For each well, determine the maximum fluorescence signal after agonist addition and subtract the baseline fluorescence to get the peak response.

  • Normalization:

    • Include wells with Assay Buffer only (no agonist) to determine the basal response (0% activity).

    • Include wells with a saturating concentration of a known full agonist (like NKA or a high concentration of LMN-NKA) to determine the maximum response (100% activity).[5]

    • Normalize the data for each concentration by expressing it as a percentage of the maximal response.

  • Curve Fitting:

    • Plot the normalized response (Y-axis) against the logarithm of the agonist concentration (X-axis).

    • Fit the data using a non-linear regression model, typically the four-parameter logistic equation (sigmoidal dose-response with variable slope).[17][18] The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * HillSlope))

  • Parameter Determination:

    • EC₅₀ (Half-maximal effective concentration): The concentration of LMN-NKA that produces 50% of the maximal response. This value is a measure of the agonist's potency.

    • Emax (Maximal effect): The top plateau of the curve, representing the maximum response achievable by the agonist.

    • Hill Slope: Describes the steepness of the curve. A Hill slope of 1.0 is standard, while values greater or less than 1.0 indicate steeper or shallower curves, respectively.[18]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neurokinin A (NKA) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "LMN-NKA" does not correspond to a standard designation in publicly available scientific literature. This guide focuses on Neurokinin A (NKA) , a prominent member of the tachykinin family of neuropeptides, which is likely the compound of interest. The principles and protocols described herein can serve as a robust framework for in vivo studies with NKA and other related neuropeptides.

Frequently Asked Questions (FAQs)

Q1: What is Neurokinin A (NKA) and what is its mechanism of action?

Neurokinin A (NKA), also known as Substance K, is a neuropeptide that plays a significant role in a variety of physiological processes.[1] It is encoded by the same gene as the related peptide, Substance P.[1] NKA is widely distributed throughout the central and peripheral nervous systems and is involved in pain transmission, inflammation, smooth muscle contraction, and immune responses.

The primary mechanism of action for NKA is the activation of G-protein coupled receptors (GPCRs), with the highest affinity for the Neurokinin-2 receptor (NK-2R).[2][3] While it can also activate other tachykinin receptors (like NK-1R), its potency is highest at NK-2R.[1][2] The binding of NKA to its receptor initiates a signaling cascade that leads to the activation of phospholipase C. This results in the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C (PKC), leading to a cellular response.[4][5]

NKA_Signaling_Pathway cluster_membrane Cell Membrane NK2R NK-2 Receptor (GPCR) G_protein Gq Protein NK2R->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates NKA Neurokinin A (NKA) NKA->NK2R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., Contraction, Inflammation) Ca_release->Response PKC_activation->Response

Caption: NKA signaling pathway via the NK-2 receptor.
Q2: What are the recommended starting dosages for NKA in in vivo studies?

The optimal dosage of NKA is highly dependent on the animal model, the research question, administration route, and the specific biological response being measured. It is crucial to perform a dose-response study to determine the effective dose for your specific experimental conditions. Below is a summary of dosages used for tachykinin receptor antagonists in rodent models, which can provide a starting point for estimating a relevant dose range for an agonist like NKA.

Compound TypeAnimal ModelAdministration RouteDosage RangeContextReference
NK AntagonistMouseIntrathecal (i.t.)0.26 - 12.3 nmol/mouseAntinociceptive activity in formalin model[6]
Dopamine Antagonist (to modulate NKA)RatIntraperitoneal (i.p.)0.1 - 0.2 mg/kgReduction of basal NKA release[7]
NK3R AntagonistRatOral (p.o.)3 - 30 mg/kgLuteinizing hormone inhibition[8]
NK3R AntagonistMonkeyOral (p.o.)5 mg/kgPharmacokinetic studies[9]

Recommendation: For a pilot study with NKA, consider starting with a low dose (e.g., in the µg/kg to low mg/kg range for systemic administration) and escalating the dose to establish a dose-response curve.

Q3: What are the common routes of administration for NKA?

The choice of administration route is critical as it affects the bioavailability, distribution, and pharmacokinetics of the peptide.[10] NKA, as a peptide, is susceptible to degradation by proteases, so oral administration is generally not effective.

RouteAbbreviationSpeed of OnsetAdvantagesDisadvantages
Intravenous IVVery RapidPrecise dosage, 100% bioavailability.Requires skill, potential for adverse events due to rapid onset.
Intraperitoneal IPRapidLarge volume can be administered, easier than IV.Potential for injection into organs, variable absorption.
Subcutaneous SCSlowerSlower absorption provides a more sustained effect.Limited volume, potential for local irritation.
Intrathecal ITRapid (CNS)Bypasses the blood-brain barrier for direct CNS effects.Highly invasive, requires anesthesia and surgical skill.
Intranasal INRapidNon-invasive, potential for direct brain delivery.Limited volume, requires non-irritating formulation.[10]
Q4: How should NKA be prepared and stored for in vivo use?

Proper handling of peptide reagents is essential to ensure their stability and biological activity.

  • Reconstitution: Lyophilized NKA should be reconstituted using a sterile, nuclease-free solvent. For initial stock solutions, sterile water or a buffer like PBS is often recommended. If solubility is an issue, a small amount of a solvent like DMSO or acetic acid may be used, but ensure the final concentration of the organic solvent is compatible with in vivo administration and does not cause toxicity.

  • Storage:

    • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

    • Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -80°C.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in a sterile, isotonic vehicle (e.g., 0.9% saline or PBS). Use immediately.

Q5: How can I assess the biological effects of NKA in vivo?

The methods to assess NKA's effects should align with its known biological functions.

  • Respiratory Function: In studies related to asthma or airway hyperreactivity, bronchoconstriction can be measured using whole-body plethysmography.[1]

  • Pain and Nociception: Behavioral tests like the hot plate test, tail-flick test, or the formalin test can be used to assess pain responses.[1][5]

  • Inflammation: Assess inflammatory responses by measuring paw edema (plethysmometry), quantifying inflammatory cell infiltration into tissues (histology), or measuring cytokine levels in plasma or tissue homogenates.[1][11]

  • Cardiovascular Effects: Monitor changes in blood pressure and heart rate following NKA administration.[1]

  • Gastrointestinal Motility: Measure gut transit time or smooth muscle contractility in ex vivo preparations.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Animals C Randomize Animals into Groups A->C B Prepare NKA Solutions (Dose-Response Range) E Administer NKA or Vehicle (Chosen Route) B->E D Record Baseline Measurements C->D D->E F Monitor Animals & Record Post-Dosing Data E->F G Collect Samples (Blood, Tissue) F->G H Perform Ex Vivo Assays (e.g., ELISA, Histology) G->H I Statistical Analysis of Data H->I J Conclusion I->J

Caption: General workflow for an in vivo NKA dose-response study.

Troubleshooting Guide

Issue: I am not observing the expected physiological response after NKA administration.

This is a common issue in in vivo pharmacology. The lack of an observable effect can stem from several factors related to the compound, the administration, or the biological system.

Troubleshooting_Tree cluster_compound Compound Integrity cluster_dose Dosage & Administration cluster_model Animal Model & Assay Start No Observable Effect C1 Is the NKA peptide active? Start->C1 D1 Is the dose sufficient? Start->D1 M1 Is the animal model appropriate? Start->M1 C2 Check storage conditions. Avoid freeze-thaw cycles. C1->C2 No C3 Run in vitro validation (e.g., cell-based Ca²⁺ flux assay). C2->C3 D2 Perform dose-response study. Increase the dose. D1->D2 Unsure D3 Was administration successful? D1->D3 Yes D4 Refine injection technique. Consider a different route. D3->D4 No M2 Check literature for species/ strain differences in NK-2R expression. M1->M2 Unsure M3 Is the outcome measure sensitive enough? M1->M3 Yes M4 Optimize assay protocol. Check measurement timing. M3->M4 No

Caption: Troubleshooting logic for lack of NKA effect.
Issue: There is high variability in the data between animals.

  • Potential Cause: Inconsistent administration technique.

    • Solution: Ensure all personnel are thoroughly trained on the chosen administration route (e.g., IP, IV). For IP injections, confirm that the injection was into the peritoneal cavity and not into the intestines or other organs.

  • Potential Cause: Biological variability.

    • Solution: Use animals of the same age, sex, and strain. Ensure consistent housing conditions, diet, and light-dark cycles. Acclimatize animals properly to the experimental environment to reduce stress, which can impact physiological responses.

  • Potential Cause: Peptide degradation.

    • Solution: Prepare fresh dilutions of NKA for each experiment. Do not reuse leftover solutions from previous days. Ensure the vehicle is appropriate and does not cause the peptide to precipitate.

Issue: The animals are showing adverse effects.
  • Potential Cause: The dose is too high.

    • Solution: Immediately reduce the dose. NKA is a potent bioactive peptide, and high concentrations can lead to systemic effects like hypotension, excessive bronchoconstriction, or a strong inflammatory response. Always start with a low dose and escalate gradually while carefully monitoring the animals.

  • Potential Cause: The administration was too rapid.

    • Solution: For IV infusions, administer the peptide slowly over a set period rather than as a rapid bolus. This can prevent a sudden spike in plasma concentration that may lead to toxicity.

  • Potential Cause: The vehicle is causing a reaction.

    • Solution: Always run a vehicle-only control group. If you are using solvents like DMSO, ensure the final concentration is low (typically <5% of the total volume) and well-tolerated by the animal model.

Example Experimental Protocol: Dose-Response Study of NKA on Paw Edema in Mice

This protocol provides a general framework for assessing the pro-inflammatory effects of NKA.

  • Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least one week before the experiment.

  • Groups (n=8 per group):

    • Group 1: Vehicle (0.9% sterile saline)

    • Group 2: NKA (e.g., 10 µg/kg)

    • Group 3: NKA (e.g., 50 µg/kg)

    • Group 4: NKA (e.g., 250 µg/kg)

  • NKA Preparation: Reconstitute lyophilized NKA in sterile water to create a 1 mg/mL stock solution. On the day of the experiment, dilute the stock in 0.9% saline to the final concentrations for injection.

  • Procedure: a. Measure the baseline paw volume of the right hind paw for all mice using a plethysmometer. b. Administer the assigned treatment (NKA or vehicle) via subcutaneous injection into the plantar surface of the right hind paw in a fixed volume (e.g., 20 µL). c. At set time points after injection (e.g., 30, 60, 120, and 240 minutes), re-measure the paw volume. d. Monitor animals for any signs of distress.

  • Data Analysis: a. Calculate the change in paw volume (Δ Volume) at each time point relative to the baseline measurement for each animal. b. Compare the Δ Volume between the vehicle group and the NKA-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). c. Plot the dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).

References

Technical Support Center: LMN-NKA and Off-Target NK1 Receptor Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of the selective NK2 receptor agonist, LMN-NKA, on NK1 receptors at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is LMN-NKA and what are its primary targets?

A1: LMN-NKA, or [Lys5,MeLeu9,Nle10]-NKA(4-10), is a potent and selective synthetic agonist for the neurokinin-2 (NK2) receptor. It is primarily used in research to investigate the physiological roles of NK2 receptor activation, such as smooth muscle contraction in the bladder and gastrointestinal tract.

Q2: Does LMN-NKA have off-target effects?

A2: Yes, at high concentrations, LMN-NKA can exhibit off-target effects by acting as an agonist at the neurokinin-1 (NK1) receptor.[1][2][3] This can lead to physiological responses that are not mediated by its primary target, the NK2 receptor.

Q3: What are the observed off-target effects of LMN-NKA at high concentrations?

A3: The most commonly reported off-target effects associated with high concentrations of LMN-NKA are mediated by the NK1 receptor and include hypotension (a drop in blood pressure) and dermal flushing.[1][3][4] In some animal models, emesis has also been observed.[5]

Q4: How selective is LMN-NKA for the NK2 receptor over the NK1 receptor?

A4: LMN-NKA displays significant selectivity for the NK2 receptor. Studies have shown it to be approximately 674-fold more selective for NK2 over NK1 receptors in radioligand binding assays and at least 74-fold more selective in functional assays.[2][3]

Q5: At what concentrations do these off-target effects on the NK1 receptor become apparent?

A5: Off-target effects on the NK1 receptor, such as hypotension, have been observed in vivo at intravenous (IV) doses of 10 µg/kg and higher in rats.[1] It is crucial to perform dose-response experiments in your specific model system to determine the threshold for these effects.

Q6: How can I be sure that the effects I am observing are due to off-target NK1 receptor activation?

A6: To confirm that an observed effect is mediated by the NK1 receptor, you can perform experiments with a selective NK1 receptor antagonist, such as CP-99,994.[1][3] If the antagonist blocks the effect of high-concentration LMN-NKA, it provides strong evidence for NK1 receptor involvement.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected hypotension or flushing in in-vivo experiments. Off-target activation of NK1 receptors by high concentrations of LMN-NKA.- Reduce the dose of LMN-NKA to a range where it is selective for the NK2 receptor. - Co-administer a selective NK1 receptor antagonist (e.g., CP-99,994) to block the off-target effect.[1][3] - If possible, switch to a more selective NK2 receptor agonist.
In-vitro assay results are inconsistent with expected NK2 receptor signaling. LMN-NKA may be activating endogenous NK1 receptors in your cell line, leading to a mixed signaling response.- Characterize the expression of both NK1 and NK2 receptors in your cell line. - Use a cell line that expresses only the NK2 receptor or has had the NK1 receptor knocked out. - Employ a selective NK1 receptor antagonist to isolate the NK2 receptor-mediated signal.
Difficulty replicating literature findings on LMN-NKA selectivity. Differences in experimental conditions, such as the cell line, receptor expression levels, or assay readout, can influence the apparent selectivity.- Carefully review and replicate the experimental protocols from the literature. - Perform your own parallel binding and functional assays for both NK1 and NK2 receptors to determine the selectivity in your system. - Ensure that the assay conditions (e.g., incubation time, temperature) are optimized for both receptors.

Quantitative Data Summary

The following tables summarize the available quantitative data on the selectivity of LMN-NKA and its observed off-target effects.

Table 1: LMN-NKA Selectivity for NK2 vs. NK1 Receptors

Assay TypeSelectivity Ratio (NK1/NK2)Reference
Radioligand Binding Assay (Ki ratio)674[2][6]
Functional Assay (EC50 ratio - Calcium Mobilization)105[6]
Functional Assay (EC50 ratio - cAMP Stimulation)74[3][6]

Table 2: In-Vivo Off-Target Effects of LMN-NKA on NK1 Receptors

SpeciesAdministration RouteDoseObserved Off-Target EffectReference
RatIntravenous (IV)≥ 10 µg/kgHypotension[1]
RatSubcutaneous (SC)100 µg/kgDermal Flushing[3][4]
DogIntravenous (IV)10-100 µg/kgHypotension, Emesis[5]
MinipigSubcutaneous (SC)100 µg/kgTrend for hypotension[2]
MinipigIntravenous (IV)0.3 µg/kgTransient decrease in mean arterial pressure[2]

Experimental Protocols

Radioligand Binding Assay (Displacement)

This protocol is a generalized procedure for determining the binding affinity (Ki) of LMN-NKA for the NK1 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NK1 receptor.

  • Radioligand: Use a radiolabeled NK1 receptor antagonist, such as [3H]-Septide.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA).

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand.

    • Add increasing concentrations of unlabeled LMN-NKA.

    • Add the cell membrane preparation.

    • For non-specific binding control wells, add a high concentration of a known NK1 receptor antagonist (e.g., aprepitant).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the LMN-NKA concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the invasive measurement of blood pressure to assess LMN-NKA-induced hypotension.[7]

  • Animal Preparation: Anesthetize a rat (e.g., with urethane/ketamine).

  • Cannulation:

    • Perform a tracheostomy to ensure a clear airway.

    • Isolate and cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer.

    • Cannulate the jugular vein for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize for at least 20-30 minutes, monitoring baseline blood pressure and heart rate.

  • Drug Administration: Administer LMN-NKA intravenously at various doses.

  • Data Acquisition: Continuously record the arterial blood pressure and heart rate using a data acquisition system.

  • Data Analysis: Analyze the changes in mean arterial pressure (MAP) from baseline following each dose of LMN-NKA.

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by an agonist, including high concentrations of LMN-NKA, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses.[8][9]

NK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LMN_NKA LMN-NKA (High Conc.) NK1R NK1 Receptor LMN_NKA->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Responses (e.g., Vasodilation) Ca_release->Downstream Leads to

Caption: NK1 Receptor Signaling Pathway Activated by High Concentrations of LMN-NKA.

Experimental Workflow for Investigating Off-Target Effects

This workflow outlines the steps to investigate and confirm the off-target effects of LMN-NKA on NK1 receptors.

Off_Target_Workflow start Start: Observe unexpected physiological effect hypothesis Hypothesize: Off-target NK1R activation by high LMN-NKA conc. start->hypothesis invivo In-Vivo Confirmation: Administer LMN-NKA +/- NK1R antagonist (e.g., measure blood pressure) hypothesis->invivo invitro In-Vitro Characterization: Binding & Functional Assays on NK1R-expressing cells hypothesis->invitro analysis Data Analysis: Compare effects with and without antagonist. Calculate selectivity. invivo->analysis binding Radioligand Binding Assay (determine Ki) invitro->binding functional Calcium Mobilization Assay (determine EC50) invitro->functional binding->analysis functional->analysis conclusion Conclusion: Confirm/refute NK1R-mediated off-target effect analysis->conclusion

Caption: Experimental Workflow for Investigating LMN-NKA Off-Target Effects.

References

Interpreting biphasic dose-response with [Lys5,MeLeu9,Nle10]-NKA(4-10)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), particularly in the context of its characteristic biphasic dose-response.

Frequently Asked Questions (FAQs)

Q1: What is [Lys5,MeLeu9,Nle10]-NKA(4-10) and what is its primary mechanism of action?

[Lys5,MeLeu9,Nle10]-NKA(4-10), also known as LMN-NKA, is a synthetic analog of Neurokinin A (NKA). It is a highly selective and potent agonist for the tachykinin NK2 receptor.[1][2][3] Its primary mechanism of action involves binding to and activating NK2 receptors, which are G-protein coupled receptors. This activation typically leads to the stimulation of phospholipase C, an increase in intracellular calcium levels, and smooth muscle contraction.[4] It is often used to study the role of NK2 receptors in various physiological processes, particularly in smooth muscle contraction in tissues like the bladder and gastrointestinal tract.[1]

Q2: What is a biphasic dose-response, and why is it observed with [Lys5,MeLeu9,Nle10]-NKA(4-10)?

A biphasic dose-response is characterized by a U-shaped or inverted U-shaped relationship between the dose of a substance and its effect.[5] In the case of [Lys5,MeLeu9,Nle10]-NKA(4-10), at lower doses, it selectively activates NK2 receptors, leading to a dose-dependent increase in smooth muscle contraction (e.g., increased bladder pressure).[6] However, as the dose increases, the response may plateau or even decrease.

The biphasic nature of [Lys5,MeLeu9,Nle10]-NKA(4-10)'s effects is thought to be due to its affinity for the NK1 receptor at higher concentrations.[7][8] While highly selective for NK2 receptors at low doses, supraphysiological concentrations can lead to the activation of NK1 receptors, which can mediate different or even opposing physiological effects. For instance, in some tissues, NK1 receptor activation can lead to vasodilation and a subsequent decrease in pressure, or it may trigger distinct signaling pathways that counteract the initial NK2-mediated response.[9]

Q3: What are the typical applications of [Lys5,MeLeu9,Nle10]-NKA(4-10) in research?

[Lys5,MeLeu9,Nle10]-NKA(4-10) is primarily used to investigate the physiological and pathological roles of the NK2 receptor. Common applications include:

  • Studying smooth muscle contractility: It is used to induce and study contractions in the bladder, colon, and other gastrointestinal tissues.[1][6]

  • Investigating prokinetic effects: Its ability to induce urination and defecation makes it a valuable tool for studying bladder and bowel function and dysfunction.[1][7][8][10]

  • Drug development: It serves as a reference compound in the development of new NK2 receptor agonists and antagonists for conditions like irritable bowel syndrome or bladder disorders.[9]

Troubleshooting Guide

Issue 1: The expected biphasic dose-response is not observed; instead, a monotonic (continuously increasing) response is seen.

Potential Cause Troubleshooting Step
Insufficiently high doses tested: The biphasic effect may only become apparent at higher concentrations where the compound begins to interact with NK1 receptors. Extend the dose range to include higher concentrations.
Tissue- or species-specific differences: The expression and relative abundance of NK1 and NK2 receptors can vary significantly between different tissues and animal species.[4] The biphasic response may be less pronounced or absent in tissues with low or no NK1 receptor expression. Confirm the receptor expression profile in your experimental model.
Experimental conditions: The buffer composition, temperature, or presence of other substances could influence receptor binding and signaling. Ensure that your experimental conditions are consistent and optimized for tachykinin receptor studies.

Issue 2: High variability in the response between experiments or animals.

Potential Cause Troubleshooting Step
Inconsistent drug preparation: Ensure that [Lys5,MeLeu9,Nle10]-NKA(4-10) is properly dissolved and that the final concentration is accurate. Peptides can be prone to degradation, so handle and store them according to the manufacturer's instructions.[6][7]
Animal handling and stress: Stress can significantly impact physiological responses, including smooth muscle contractility. Acclimate animals to the experimental setup and handle them consistently to minimize stress.
Route of administration: The bioavailability and pharmacokinetics of the compound can differ depending on whether it is administered intravenously (i.v.) or subcutaneously (s.c.).[1] Ensure the route of administration is consistent and appropriate for the experimental question.

Issue 3: Unexpected side effects are observed, such as flushing or hypotension.

Potential Cause Explanation and Solution
Activation of NK1 receptors: At higher doses, [Lys5,MeLeu9,Nle10]-NKA(4-10) can activate NK1 receptors, which are known to mediate vasodilation and flushing.[7][8] This is a known off-target effect at higher concentrations. To confirm this, pre-treat with a selective NK1 receptor antagonist (e.g., CP-99,994). If the side effect is blocked, it confirms NK1 receptor involvement.[7][8] Consider using a lower dose range if the goal is to selectively study NK2 receptor effects.

Experimental Protocols

In Vivo Assessment of Bladder and Colorectal Pressure in Rats

This protocol is adapted from studies investigating the prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10).[6]

1. Animal Preparation:

  • Anesthetize rats (e.g., with urethane, 1.2-1.4 g/kg s.c.).
  • Maintain body temperature at 37°C.
  • Cannulate the carotid artery for blood pressure monitoring and the jugular vein for intravenous drug administration.
  • For bladder pressure measurements, catheterize the bladder via the urethra.
  • For colorectal pressure, insert a balloon catheter into the colorectum.

2. Drug Preparation:

  • Dissolve [Lys5,MeLeu9,Nle10]-NKA(4-10) in saline to the desired stock concentration.
  • Prepare serial dilutions in saline to achieve the final doses for administration.
  • If using antagonists, dissolve the NK2 antagonist GR159897 in a suitable solvent (e.g., 4.8% DMSO in saline) and the NK1 antagonist CP-99,994 in saline.[6][7]

3. Experimental Procedure:

  • Allow the animal to stabilize after surgery.
  • Administer vehicle (saline) intravenously to establish a baseline.
  • Administer increasing doses of [Lys5,MeLeu9,Nle10]-NKA(4-10) (e.g., 0.1 - 100 µg/kg i.v.) and record bladder and colorectal pressure changes.
  • To confirm receptor selectivity, pre-treat with an NK2 antagonist (e.g., GR159897, 1 mg/kg i.v.) 5 minutes before administering [Lys5,MeLeu9,Nle10]-NKA(4-10) and observe for blockade of the response.[6]
  • To investigate the involvement of NK1 receptors in any observed biphasic response or side effects, pre-treat with an NK1 antagonist (e.g., CP-99,994) before administering high doses of [Lys5,MeLeu9,Nle10]-NKA(4-10).

Data Presentation

Table 1: Dose-Dependent Effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Pressure in Rats (Illustrative Data)

Dose (µg/kg, i.v.)Peak Bladder Pressure (mmHg)Peak Colorectal Pressure (mmHg)
Vehicle5 ± 23 ± 1
0.115 ± 310 ± 2
130 ± 525 ± 4
1055 ± 845 ± 6
10040 ± 735 ± 5

Note: These are example values and will vary based on experimental conditions.

Visualizations

Biphasic_Dose_Response_Pathway cluster_low_dose Low Dose [LMN-NKA] cluster_high_dose High Dose [LMN-NKA] Low_Dose [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor Low_Dose->NK2R High Affinity Gq Gq Protein NK2R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Relaxation Vasodilation / Opposing Effect High_Dose [Lys5,MeLeu9,Nle10]-NKA(4-10) NK1R NK1 Receptor High_Dose->NK1R Lower Affinity Gs Gs Protein NK1R->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP cAMP->Relaxation

Caption: Signaling pathways activated by [Lys5,MeLeu9,Nle10]-NKA(4-10).

Troubleshooting_Workflow Start Start: Biphasic dose-response experiment with LMN-NKA Observe_Response Observe dose-response curve Start->Observe_Response Biphasic_Observed Biphasic response observed Observe_Response->Biphasic_Observed Yes Monotonic_Observed Monotonic response observed Observe_Response->Monotonic_Observed No End_Success Experiment Successful Biphasic_Observed->End_Success Check_Dose Is the dose range high enough? Monotonic_Observed->Check_Dose Extend_Dose Extend dose range Check_Dose->Extend_Dose No Check_Model Is the experimental model appropriate? Check_Dose->Check_Model Yes Extend_Dose->Observe_Response Validate_Model Validate receptor expression in the chosen model Check_Model->Validate_Model No Review_Protocol Review experimental protocol for inconsistencies Check_Model->Review_Protocol Yes End_Reevaluate Re-evaluate experiment Validate_Model->End_Reevaluate Review_Protocol->End_Reevaluate

Caption: Troubleshooting workflow for an absent biphasic response.

References

Validation & Comparative

A Comparative Analysis of Potency: [Lys5,MeLeu9,Nle10]-NKA(4-10) vs. [β-Ala8]-NKA(4–10)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Tachykinin Receptor Pharmacology

In the field of tachykinin research, the development and characterization of selective agonists for the neurokinin-2 (NK2) receptor are paramount for elucidating its physiological roles and therapeutic potential. Among the array of synthetic analogs of Neurokinin A (NKA), [Lys5,MeLeu9,Nle10]-NKA(4-10) and [β-Ala8]-NKA(4–10) have emerged as critical tools. This guide provides an objective comparison of their potency and selectivity, supported by experimental data, to aid researchers in selecting the appropriate agonist for their studies.

Data Presentation: Quantitative Comparison of Potency and Selectivity

The following tables summarize the binding affinities and functional potencies of [Lys5,MeLeu9,Nle10]-NKA(4-10) and [β-Ala8]-NKA(4–10) at human recombinant NK2 and NK1 receptors. The data is derived from studies utilizing Chinese Hamster Ovary (CHO) cells expressing these receptors.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundNK2 Receptor (Ki, nM)NK1 Receptor (Ki, nM)Selectivity Ratio (NK1 Ki / NK2 Ki)
[Lys5,MeLeu9,Nle10]-NKA(4-10) 6.1[1][2][3]4110674[4][5]
[β-Ala8]-NKA(4–10) ---
Neurokinin A (NKA) (endogenous ligand)1.83620[4][5]

Note: Specific Ki values for [β-Ala8]-NKA(4–10) were not consistently reported in the reviewed literature, though it is recognized as a selective NK2 agonist.[6][7]

Table 2: Functional Potency - Intracellular Calcium Mobilization (EC50, nM)

CompoundNK2 Receptor (EC50, nM)NK1 Receptor (EC50, nM)Selectivity Ratio (NK1 EC50 / NK2 EC50)
[Lys5,MeLeu9,Nle10]-NKA(4-10) 101050105[4][5]
[β-Ala8]-NKA(4–10) ---
Neurokinin A (NKA) (endogenous ligand)0.80.81[4][5]

Table 3: Functional Potency - cAMP Stimulation (EC50, nM)

CompoundNK2 Receptor (EC50, nM)NK1 Receptor (EC50, nM)Selectivity Ratio (NK1 EC50 / NK2 EC50)
[Lys5,MeLeu9,Nle10]-NKA(4-10) --74[4][8]
[β-Ala8]-NKA(4–10) --244[4][8]
Neurokinin A (NKA) (endogenous ligand)--2.8[4][8]

Note: Dashes indicate where specific EC50 values were not detailed in the primary comparative study, though selectivity ratios were provided.

Summary of Potency and Selectivity

Both [Lys5,MeLeu9,Nle10]-NKA(4-10) and [β-Ala8]-NKA(4–10) are potent and selective agonists for the NK2 receptor.

  • [Lys5,MeLeu9,Nle10]-NKA(4-10) demonstrates high potency in both binding and functional assays. It exhibits a 674-fold greater affinity for the NK2 receptor over the NK1 receptor.[4][5] In functional assays measuring intracellular calcium, it is approximately 105-fold more selective for NK2.[4][5]

  • [β-Ala8]-NKA(4–10) is highlighted for its exceptional selectivity in functional assays that measure cAMP stimulation, showing a 244-fold preference for the NK2 receptor over the NK1 receptor.[4][8] While less characterized in terms of absolute binding affinity in the reviewed literature, it is consistently described as a potent and selective NK2 agonist in various in vivo models, effectively inducing responses such as bladder contraction and bronchospasm, which are known to be mediated by NK2 receptors.[6]

Experimental Protocols

The data presented above were primarily generated using the following methodologies:

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the target receptor by the test compound.

General Protocol:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK1 or NK2 receptors are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation to isolate the fraction containing the receptors.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [125I]-NKA for NK2 receptors or [3H]-Septide for NK1 receptors) is incubated with the cell membrane preparation.[4][5]

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., [Lys5,MeLeu9,Nle10]-NKA(4-10) or [β-Ala8]-NKA(4–10)) are added to the incubation mixture.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to activate the Gq protein-coupled signaling pathway, leading to an increase in intracellular calcium.

Objective: To quantify the potency (EC50) of a test compound in stimulating a cellular response mediated by the target receptor.

General Protocol:

  • Cell Culture and Dye Loading: CHO cells expressing the NK1 or NK2 receptor are seeded in microplates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader. The test compound is added to the wells at various concentrations.

  • Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each concentration of the test compound is measured. A dose-response curve is then generated to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the tachykinin signaling pathway and a typical experimental workflow for assessing agonist potency.

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA_Analog NKA Analog ([Lys5,MeLeu9,Nle10]-NKA(4-10) or [β-Ala8]-NKA(4–10)) NK2R NK2 Receptor NKA_Analog->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing NK2 Receptor Membrane_prep Membrane Preparation (for binding assay) CHO_cells->Membrane_prep Cell_plating Cell Plating & Dye Loading (for functional assay) CHO_cells->Cell_plating Binding_assay Radioligand Binding Assay (Competition with [125I]-NKA) Membrane_prep->Binding_assay Functional_assay Calcium Mobilization Assay Cell_plating->Functional_assay Ki_calc IC50 → Ki Calculation Binding_assay->Ki_calc EC50_calc EC50 Calculation Functional_assay->EC50_calc

Caption: Workflow for Agonist Potency Assessment.

Conclusion

Both [Lys5,MeLeu9,Nle10]-NKA(4-10) and [β-Ala8]-NKA(4–10) are valuable pharmacological tools for investigating the NK2 receptor. The choice between them may depend on the specific requirements of the experiment. [Lys5,MeLeu9,Nle10]-NKA(4-10) is well-characterized in terms of both binding affinity and functional potency, demonstrating high selectivity in calcium mobilization assays.[4][5] [β-Ala8]-NKA(4–10) stands out for its particularly high selectivity in cAMP functional assays and has a strong track record in in vivo studies.[4][6][8] Researchers should consider the specific signaling pathway and experimental model when selecting the most appropriate agonist for their research needs.

References

A Comparative Analysis of LMN-NKA and Endogenous Tachykinins in Tachykinin Receptor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the synthetic tachykinin receptor agonist, LMN-NKA ([Lys5,MeLeu9,Nle10]-NKA(4-10)), and the endogenous tachykinins: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). This document is intended for researchers, scientists, and drug development professionals interested in the efficacy and selectivity of these compounds at the tachykinin receptors (NK1, NK2, and NK3). The information presented is based on experimental data from in vitro studies.

Introduction to Tachykinins and Their Receptors

Tachykinins are a family of neuropeptides that play crucial roles in a variety of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. Their biological effects are mediated through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. The endogenous tachykinins exhibit preferential affinity for these receptors, with Substance P being the preferred ligand for NK1, Neurokinin A for NK2, and Neurokinin B for NK3. However, a degree of cross-reactivity exists among these ligands and receptors. LMN-NKA is a synthetic analog of Neurokinin A designed to be a selective and potent agonist for the NK2 receptor.

Quantitative Comparison of Efficacy

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of LMN-NKA and endogenous tachykinins at human tachykinin receptors. The data has been compiled from studies utilizing recombinant human receptors expressed in Chinese Hamster Ovary (CHO) cells.

Table 1: Binding Affinity (Ki, nM) at Tachykinin Receptors
LigandNK1 ReceptorNK2 ReceptorNK3 Receptor
LMN-NKA 10501.56Data Not Available
Substance P (SP) ~1>100>1000
Neurokinin A (NKA) 31.61.58~100
Neurokinin B (NKB) >1000>1000~1

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The selectivity of LMN-NKA for the NK2 receptor over the NK1 receptor is approximately 674-fold based on Ki values.

Table 2: Functional Potency (EC50/IC50, nM) at Tachykinin Receptors
LigandNK1 ReceptorNK2 ReceptorNK3 Receptor
LMN-NKA 2402.28Data Not Available
Substance P (SP) ~1~100>1000
Neurokinin A (NKA) 2.32.28~100
Neurokinin B (NKB) >1000>1000~1.3

Note: The selectivity of LMN-NKA for the NK2 receptor over the NK1 receptor is approximately 105-fold based on EC50 values from calcium mobilization assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of LMN-NKA and endogenous tachykinins for the NK1, NK2, and NK3 receptors.

Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing recombinant human NK1, NK2, or NK3 receptors are cultured in RPMI with L-glutamine, supplemented with 10% fetal bovine serum and 0.1 mM MEM Non-Essential Amino Acids Solution. Cells are grown at 37°C in a humidified atmosphere of 5% CO2.

  • For membrane preparation, cells are harvested, washed with PBS, and homogenized in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

Binding Assay Protocol:

  • For NK1 Receptor: Competition binding assays are performed using [3H]-Septide as the radioligand.

  • For NK2 Receptor: Competition binding assays are performed using [125I]-NKA as the radioligand.

  • For NK3 Receptor: Competition binding assays are performed using a suitable radioligand such as [3H]-SR142801.

  • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligand (LMN-NKA, SP, NKA, or NKB).

  • The incubation is carried out at room temperature for a specified time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled reference antagonist.

  • IC50 values are determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Calcium Mobilization Assays

Objective: To determine the functional potency (EC50) of LMN-NKA and endogenous tachykinins at the NK1, NK2, and NK3 receptors.

Cell Culture:

  • CHO or HEK293 cells stably expressing recombinant human NK1, NK2, or NK3 receptors are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

Assay Protocol:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer for a specified time at 37°C.

  • After loading, the cells are washed to remove extracellular dye.

  • The cell plate is then placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • Baseline fluorescence is measured before the addition of the agonist.

  • Varying concentrations of the agonist (LMN-NKA, SP, NKA, or NKB) are added to the wells, and the change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity.

  • The maximum change in fluorescence is used to determine the agonist response.

  • EC50 values are calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the tachykinin receptor signaling pathway and a typical experimental workflow for comparing ligand efficacy.

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tachykinin Tachykinin (SP, NKA, NKB, LMN-NKA) Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binding G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Leads to

Caption: Tachykinin Receptor Signaling Pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Efficacy Assays cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay cluster_analysis Data Analysis and Comparison Cell_Culture Culture CHO cells expressing human NK1, NK2, or NK3 receptors Harvest Harvest cells and prepare cell membranes (for binding assay) or plate cells (for functional assay) Cell_Culture->Harvest Binding_Incubation Incubate membranes with radioligand and competing ligands (LMN-NKA, SP, NKA, NKB) Harvest->Binding_Incubation Dye_Loading Load cells with calcium-sensitive dye Harvest->Dye_Loading Filtration Separate bound and free radioligand by filtration Binding_Incubation->Filtration Counting Quantify bound radioactivity Filtration->Counting Ki_Calc Calculate IC50 and Ki values Counting->Ki_Calc Data_Compilation Compile Ki and EC50 data into comparison tables Ki_Calc->Data_Compilation Agonist_Addition Add varying concentrations of agonists (LMN-NKA, SP, NKA, NKB) Dye_Loading->Agonist_Addition Fluorescence_Measurement Measure fluorescence change Agonist_Addition->Fluorescence_Measurement EC50_Calc Calculate EC50 values Fluorescence_Measurement->EC50_Calc EC50_Calc->Data_Compilation Selectivity_Analysis Analyze receptor selectivity Data_Compilation->Selectivity_Analysis Conclusion Draw conclusions on relative efficacy Selectivity_Analysis->Conclusion

Caption: Experimental Workflow for Efficacy Comparison.

Conclusion

The available data robustly demonstrates that LMN-NKA is a highly selective and potent agonist for the NK2 receptor, with significantly greater selectivity compared to the endogenous ligand, Neurokinin A. While Neurokinin A exhibits considerable cross-reactivity with the NK1 receptor, LMN-NKA shows a much-reduced affinity and potency at this receptor subtype. This enhanced selectivity makes LMN-NKA a valuable tool for investigating the specific physiological roles of the NK2 receptor and a potential therapeutic agent where targeted NK2 receptor activation is desired, minimizing off-target effects associated with NK1 receptor activation. Further studies are warranted to fully characterize the activity of LMN-NKA at the NK3 receptor and to provide a more complete comparative profile against all endogenous tachykinins.

Comparative Analysis of LMN-NKA Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological effects of the selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA), in various animal models.

The neurokinin 2 (NK2) receptor agonist, LMN-NKA, has emerged as a promising prokinetic agent for managing bladder and bowel dysfunction. Its therapeutic potential stems from its ability to induce smooth muscle contraction in the gastrointestinal and urinary tracts.[1][2] This guide provides a comparative analysis of the pharmacological effects of LMN-NKA in different animal models, including rats, dogs, and minipigs, to aid researchers in designing and interpreting preclinical studies. The data presented is compiled from multiple studies investigating the efficacy and side-effect profile of this compound.

Comparative Efficacy and Side Effects

LMN-NKA consistently induces urination and defecation across all species studied, primarily through the activation of NK2 receptors.[1][2] However, the effective dose, onset of action, and side-effect profile exhibit notable species-dependent variations.

Key Observations:

  • Rats: LMN-NKA produces rapid, dose-dependent increases in urination and defecation.[1] Studies in both intact and spinal cord injured (SCI) rats have demonstrated its efficacy.[3][4] Notably, higher doses are required to induce urination in spinalized rats compared to intact animals.[3] The primary side effect observed is dermal flushing, which is mediated by the neurokinin 1 (NK1) receptor.[1][2]

  • Dogs: Conscious dogs also exhibit rapid-onset urination and defecation following LMN-NKA administration.[5] However, dogs appear to be more susceptible to NK1 receptor-mediated side effects, including emesis and hypotension, particularly at higher doses.[5][6]

  • Minipigs: In minipigs, LMN-NKA effectively increases bladder and colorectal pressure.[7][8] This species appears to be less prone to emesis compared to dogs, making them a potentially suitable model for toxicological studies.[8]

The following table summarizes the quantitative data on the effects of LMN-NKA in different animal models.

Animal ModelRoute of AdministrationDose RangePrimary Effects (NK2-mediated)Key Side Effects (NK1-mediated)
Rats (Intact) Subcutaneous (SC)10-100 µg/kgDose-dependent increase in urination and defecation.[1]Dermal flushing.[1]
Rats (Spinal Cord Injured) Intravenous (IV)0.1-300 µg/kgDose-dependent increases in bladder pressure; voiding efficiency of 30-50% at ≥10 µg/kg.[3]Hypotension at doses ≥10 µg/kg.[4]
Subcutaneous (SC)10-100 µg/kgConsistent micturition and defecation with chronic dosing.[4]Salivation at doses ≥30 µg/kg (IV).[4]
Dogs (Conscious) Intravenous (IV)10-100 µg/kgElicits micturition and defecation.[5]Emesis and hypotension.[5]
Intranasal (IN)10-1000 µg/kgUrination and defecation.[6]Emesis.[6]
Sublingual (SL)6.7 mg/kgUrination and defecation.[6]Emesis.[6]
Minipigs (Anesthetized) Subcutaneous (SC)30-100 µg/kgIncreased peak bladder and colorectal pressure.[7][8]A non-significant trend for hypotension.[8]
Intravenous (IV)0.3 µg/kgIncreased bladder and colorectal pressure.[8]Transient decrease in mean arterial pressure.[7]
Minipigs (Conscious) Subcutaneous (SC)30-300 µg/kgDose-related increase in defecation; urination increased at 100 µg/kg.[8]Emesis in 38% of subjects at 300 µg/kg.[8]

Signaling Pathways and Experimental Workflow

The differential effects of LMN-NKA are attributed to its interaction with two distinct neurokinin receptors, NK1 and NK2, which trigger separate downstream signaling cascades. The desired prokinetic effects are mediated by the NK2 receptor, while the adverse effects are largely associated with the NK1 receptor.

G cluster_LMN_NKA LMN-NKA Administration cluster_receptors Receptor Binding cluster_effects Physiological Outcomes LMN-NKA LMN-NKA NK2R NK2 Receptor LMN-NKA->NK2R Primary Target NK1R NK1 Receptor LMN-NKA->NK1R Off-Target (at higher doses) Urination Urination & Defecation NK2R->Urination Flushing Flushing, Hypotension, Emesis NK1R->Flushing

Figure 1: LMN-NKA Receptor Selectivity and Physiological Effects.

A typical experimental workflow to assess the in vivo effects of LMN-NKA involves several key steps, from drug administration to the measurement of physiological responses.

G cluster_setup Experimental Setup cluster_measurement Data Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Dog, Minipig) Drug_Admin LMN-NKA Administration (IV, SC, IN, SL) Animal_Model->Drug_Admin Cystometry Cystometry (Bladder Pressure) Drug_Admin->Cystometry Colorectal_Manometry Colorectal Manometry (Colorectal Pressure) Drug_Admin->Colorectal_Manometry Behavioral_Observation Behavioral Observation (Urination, Defecation, Emesis, Flushing) Drug_Admin->Behavioral_Observation Data_Analysis Data Analysis and Comparison Cystometry->Data_Analysis Colorectal_Manometry->Data_Analysis Behavioral_Observation->Data_Analysis

Figure 2: General Experimental Workflow for LMN-NKA Evaluation.

Experimental Protocols

The following provides a generalized methodology for key experiments cited in the analysis of LMN-NKA's effects. Specific parameters may vary between studies.

In Vivo Assessment of Urination and Defecation in Rats:

  • Animals: Adult Sprague-Dawley rats are commonly used.[1]

  • Housing: Animals are housed individually to allow for accurate collection of urine and fecal pellets.

  • Drug Administration: LMN-NKA is typically administered subcutaneously (SC) at doses ranging from 10 to 100 µg/kg.[1][2]

  • Data Collection: Following injection, animals are observed for a set period (e.g., 30 minutes).[2] The latency to the first urination and defecation event, the total volume of urine, and the number of fecal pellets are recorded.[1]

  • Antagonist Studies: To determine receptor involvement, specific antagonists for the NK1 receptor (e.g., CP-99,994) or the NK2 receptor (e.g., GR159897) can be administered prior to LMN-NKA.[1][2]

Cystometry and Colorectal Pressure Measurement in Anesthetized Rats:

  • Anesthesia: Urethane is a common anesthetic for these procedures.

  • Surgical Preparation: A catheter is inserted into the bladder for cystometry, and a pressure transducer is placed in the colon to measure colorectal pressure.

  • Drug Administration: LMN-NKA is administered intravenously (IV) to allow for precise control of dosing and timing of responses.[3]

  • Data Recording: Bladder and colorectal pressure are continuously recorded before and after drug administration to measure changes in smooth muscle contractility.[3]

Evaluation in Conscious Dogs:

  • Acclimation: Dogs are acclimated to the experimental setting to minimize stress.

  • Drug Administration: LMN-NKA can be administered via various routes, including intravenous (IV), intranasal (IN), or sublingual (SL).[5][6]

  • Observation: Animals are closely monitored for the incidence and latency of urination, defecation, and emesis.[6]

  • Cardiovascular Monitoring: In some studies, cardiovascular parameters such as blood pressure are monitored to assess for hypotension.[5]

This comparative guide highlights the consistent prokinetic effects of LMN-NKA across different animal models while also underscoring important species-specific differences in potency and side-effect profiles. These findings are critical for the rational design of future preclinical and clinical studies aimed at developing LMN-NKA as a therapeutic agent.

References

Safety Operating Guide

Personal protective equipment for handling [Lys5,MeLeu9,Nle10]-NKA(4-10)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for [Lys5,MeLeu9,Nle10]-NKA(4-10)

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of this research compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

While [Lys5,MeLeu9,Nle10]-NKA(4-10) is not classified as hazardous for transport, its chemical, physical, and toxicological properties have not been thoroughly investigated.[1][2] Therefore, it is imperative to handle it with care in a controlled laboratory environment.[3]

Potential Hazards:

  • Inhalation: May cause irritation to the throat and a feeling of tightness in the chest.[1]

  • Ingestion: May result in irritation of the throat.[1]

  • Skin Contact: Possible mild irritation at the site of contact.[1]

  • Eye Contact: May cause irritation and redness.[1]

Mandatory Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling [Lys5,MeLeu9,Nle10]-NKA(4-10).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, standard BS EN 374:2003).[1] Gloves should be inspected before use and changed if contaminated.[1][4]Prevents skin contact and potential mild irritation.[1] Nitrile gloves offer a wide range of protection.[4]
Eye Protection Safety glasses or goggles.[1][5]Protects eyes from potential irritation and redness caused by splashes or airborne particles.[1]
Body Protection Laboratory coat.[3]Prevents contamination of personal clothing.[4]
Respiratory Protection Use in a chemical fume hood is recommended.[1] If a risk assessment deems it necessary, a suitable respirator should be used.[1][5]Minimizes the risk of inhaling the lyophilized powder or any aerosols generated during handling, which can cause respiratory irritation.[1] A fume hood provides an engineering control to ensure adequate ventilation.[1]
II. Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are essential to maintain the quality and integrity of the peptide while ensuring user safety.[3]

A. Storage of Lyophilized Peptide:

  • Upon receipt, store the lyophilized peptide at -20°C in a dry, dark place.[2][6][7]

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture contamination.[2][7]

B. Reconstitution of Peptide:

  • Work in a clean, designated laboratory area, preferably within a chemical fume hood.[1][3]

  • Quickly weigh the desired amount of the peptide.[7]

  • To create a stock solution, dissolve the peptide in sterile distilled water or a suitable buffer.[3][7] The choice of solvent may depend on the specific experimental requirements.

  • If the peptide is difficult to dissolve, sonication may be used to aid dissolution.

  • Clearly label the container with the compound name, concentration, and date of preparation.[3]

C. Storage of Reconstituted Peptide:

  • For short-term storage, keep the reconstituted solution at 4°C.[3]

  • For long-term storage, aliquot the solution into smaller, single-use vials and store at -20°C or lower to avoid repeated freeze-thaw cycles.[3][7]

  • Peptides in solution have a limited shelf life; it is not recommended to store them in solution for extended periods.[7]

III. Disposal Plan

Proper disposal of [Lys5,MeLeu9,Nle10]-NKA(4-10) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[3]

A. Waste Categorization:

  • Unused/Expired Compound: Treat as chemical waste.

  • Contaminated Consumables: Includes gloves, pipette tips, vials, etc. that have come into contact with the peptide.

  • Contaminated Solutions: Any remaining reconstituted peptide solutions.

B. Disposal Procedure:

  • Do not pour peptide solutions or reagents down public drains.[3]

  • All unused or expired compounds must be disposed of through approved chemical waste channels in accordance with institutional, local, state, and federal regulations.[3][5]

  • Place all contaminated consumables in a designated and clearly labeled chemical waste container.

  • After handling and disposal, thoroughly clean all work surfaces and equipment with an appropriate solvent or disinfectant.[3]

Visual Workflow for Handling [Lys5,MeLeu9,Nle10]-NKA(4-10)

G Figure 1: Safe Handling Workflow for [Lys5,MeLeu9,Nle10]-NKA(4-10) cluster_prep Preparation cluster_handling Peptide Handling cluster_storage Storage cluster_disposal Disposal & Cleanup A Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) B Prepare clean workspace (Preferably in a fume hood) A->B C Allow lyophilized peptide vial to reach room temperature D Weigh desired amount of peptide C->D E Reconstitute with appropriate sterile solvent D->E F Label vial clearly (Name, Concentration, Date) E->F I Dispose of contaminated consumables in designated chemical waste E->I G Short-term: Store at 4°C F->G H Long-term: Aliquot and store at -20°C F->H G->I H->I J Dispose of unused/expired peptide via approved chemical waste channels I->J K Clean and decontaminate workspace J->K L Remove PPE and wash hands thoroughly K->L

Caption: Safe Handling Workflow for [Lys5,MeLeu9,Nle10]-NKA(4-10)

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Lys5,MeLeu9,Nle10]-NKA(4-10)
Reactant of Route 2
Reactant of Route 2
[Lys5,MeLeu9,Nle10]-NKA(4-10)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。